2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide
Overview
Description
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a pyrimidinyl group at the N-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 2-methylbenzoic acid to introduce the nitro group at the 5-position. This is followed by the formation of the benzamide core through an amide coupling reaction with pyrimidin-5-amine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C or iron powder with hydrochloric acid.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.
Major Products
Reduction: 2-methyl-5-amino-N-(pyrimidin-5-yl)benzamide.
Substitution: Halogenated derivatives such as 2-methyl-5-nitro-N-(5-bromopyrimidin-2-yl)benzamide.
Scientific Research Applications
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the pyrimidinyl group can bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitrobenzamide: Lacks the pyrimidinyl group, resulting in different biological activities.
5-nitro-N-(pyrimidin-5-yl)benzamide: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide is unique due to the presence of both the nitro and pyrimidinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide |
InChI |
InChI=1S/C12H10N4O3/c1-8-2-3-10(16(18)19)4-11(8)12(17)15-9-5-13-7-14-6-9/h2-7H,1H3,(H,15,17) |
InChI Key |
PSBGCAWYJQGOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CN=CN=C2 |
Origin of Product |
United States |
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